N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
“N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide”, also known as furanylfentanyl, is a synthetic opioid that is structurally related to fentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .
Synthesis Analysis
The synthesis of furanylfentanyl involves complex chemical reactions. Extreme care must be taken when carrying out the final synthetic step as well as when purifying and handling the substance .Scientific Research Applications
Gastroprotective Activity : N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide derivatives have been studied for their gastroprotective properties. They have shown potent activity in this regard, particularly through their histamine H2 receptor antagonistic activity, which can be crucial for developing new anti-ulcer agents (Hirakawa et al., 1998).
Enzyme Inhibition Properties : Research has also explored its potential as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of diseases like Alzheimer’s. Some derivatives have demonstrated significant inhibitory activity against these enzymes (Khalid et al., 2012).
Antibacterial Potentials : Studies have investigated the antibacterial properties of N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide derivatives. They have shown moderate inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).
Molecular Interaction Studies : The compound has been involved in studies analyzing its molecular interactions, like DNA binding, which is crucial for understanding its potential therapeutic applications (Raj, 2020).
PET Imaging : Derivatives of this compound have been used in positron emission tomography (PET) imaging, specifically for targeting macrophage colony-stimulating factor 1 receptor (CSF1R), which is significant in studying neuroinflammation in diseases like Alzheimer’s and Parkinson’s (Horti et al., 2019).
Antimicrobial Activity : Some novel derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showing promising results against a range of bacterial and fungal infections (Darwish et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as N-{4-[({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}acetamide, is a synthetic opioid, closely related to fentanyl . Its primary targets are the opioid receptors in the central nervous system, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an opioid, this compound acts as an agonist at the opioid receptors . It binds to these receptors and mimics the action of endogenous opioids, leading to the activation of the receptors. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby producing analgesic effects .
Biochemical Pathways
Upon activation of the opioid receptors, the compound triggers a series of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and inhibition of neurotransmitter release
Pharmacokinetics
Based on its structural similarity to fentanyl, it is likely to have similar adme properties . Fentanyl and its analogs are typically well-absorbed and widely distributed in the body. They undergo metabolism primarily in the liver and are excreted in urine .
Result of Action
The activation of opioid receptors by this compound results in significant analgesic effects, making it a potent opioid narcotic analgesic . It may also have an abuse liability and dependence potential in humans . Overdose can lead to life-threatening respiratory depression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect its stability and solubility, impacting its absorption and distribution . Genetic factors, such as polymorphisms in opioid receptors or metabolic enzymes, can also influence its efficacy and toxicity .
properties
IUPAC Name |
N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMKNUUSLWELKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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